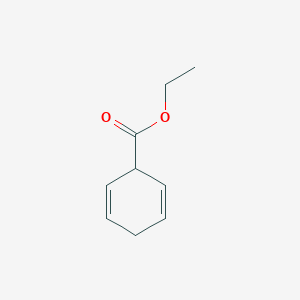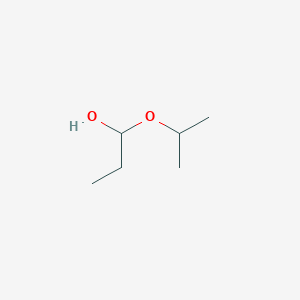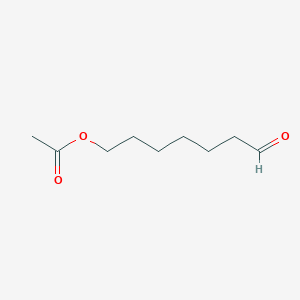
Lithium carbamate
Übersicht
Beschreibung
Lithium carbamate is an organic compound with the chemical formula LiNH₂CO₂ It is a lithium salt of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium carbamate can be synthesized through several methods. One common method involves the reaction of lithium hydroxide (LiOH) with carbamic acid (NH₂CO₂H). The reaction typically occurs in an aqueous solution and can be represented by the following equation: [ \text{LiOH} + \text{NH}_2\text{CO}_2\text{H} \rightarrow \text{LiNH}_2\text{CO}_2 + \text{H}_2\text{O} ]
Another method involves the direct reaction of lithium carbonate (Li₂CO₃) with ammonia (NH₃) and carbon dioxide (CO₂) under controlled conditions. This method is often used in industrial settings due to its efficiency and scalability.
Industrial Production Methods
In industrial production, this compound is typically produced through the reaction of lithium carbonate with ammonia and carbon dioxide. The process involves the following steps:
Dissolution: Lithium carbonate is dissolved in water to form a lithium hydroxide solution.
Reaction: Ammonia and carbon dioxide are bubbled through the solution, leading to the formation of this compound.
Crystallization: The resulting solution is then cooled to precipitate this compound crystals, which are filtered and dried for further use.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium carbamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium carbonate and nitrogen gas.
Reduction: It can be reduced to form lithium amide and carbon dioxide.
Substitution: this compound can participate in substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
Oxidation: Lithium carbonate (Li₂CO₃) and nitrogen gas (N₂).
Reduction: Lithium amide (LiNH₂) and carbon dioxide (CO₂).
Substitution: Depending on the substituent, various lithium derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Lithium carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other lithium compounds.
Biology: this compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of lithium carbamate involves its interaction with molecular targets and pathways in biological systems. It is believed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. Additionally, this compound can modulate signaling pathways by affecting the levels of key signaling molecules, such as cyclic adenosine monophosphate (cAMP) and inositol phosphates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium carbonate (Li₂CO₃): Used in the treatment of bipolar disorder and as a precursor for lithium-ion batteries.
Lithium hydroxide (LiOH): Used in the production of lithium greases and as a precursor for other lithium compounds.
Lithium amide (LiNH₂): Used as a strong base in organic synthesis.
Uniqueness of Lithium Carbamate
This compound is unique due to its specific chemical structure and reactivity. Unlike lithium carbonate, which is primarily used in industrial applications, this compound has potential therapeutic applications and is actively studied for its biological effects. Its ability to participate in various chemical reactions also makes it a versatile reagent in organic synthesis.
Eigenschaften
IUPAC Name |
lithium;carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO2.Li/c2-1(3)4;/h2H2,(H,3,4);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVWXDRVFXUPJX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)(N)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2LiNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635746 | |
| Record name | Lithium carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29925-87-9 | |
| Record name | Lithium carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B3050867.png)


![Ethanol, 2-[(4-methoxyphenyl)amino]-](/img/structure/B3050871.png)


![7-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B3050880.png)


